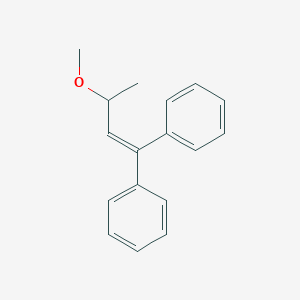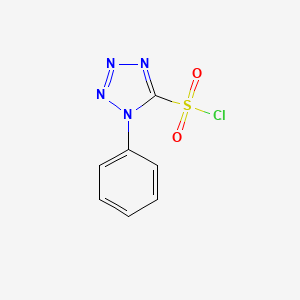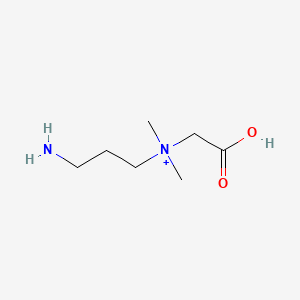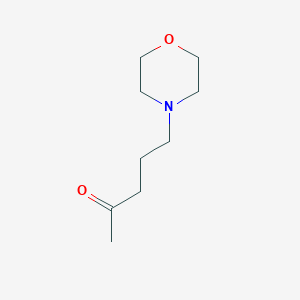
2-(4-Chlorophenyl)-3-sulfanylidene-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-3-sulfanylidene-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is a heterocyclic compound that features a unique structure combining a chlorophenyl group and a sulfanylidene group within an isoindolone framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-sulfanylidene-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable thiol and a cyclic amine under controlled conditions. One common method involves the use of a base-catalyzed cyclization reaction, where the reactants are heated in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction conditions often require refluxing the mixture in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-3-sulfanylidene-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-3-sulfanylidene-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. Additionally, the chlorophenyl group may facilitate binding to hydrophobic pockets within biological molecules, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenyl)-3-sulfanylidene-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
- 2-(4-Fluorophenyl)-3-sulfanylidene-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
- 2-(4-Methylphenyl)-3-sulfanylidene-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
Uniqueness
2-(4-Chlorophenyl)-3-sulfanylidene-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
58685-93-1 |
|---|---|
Formule moléculaire |
C14H12ClNOS |
Poids moléculaire |
277.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-sulfanylidene-4,5,6,7-tetrahydroisoindol-1-one |
InChI |
InChI=1S/C14H12ClNOS/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h5-8H,1-4H2 |
Clé InChI |
NFNCZFOVPYNPAX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=O)N(C2=S)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)

![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)

